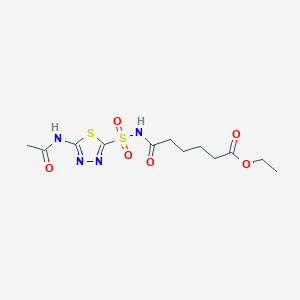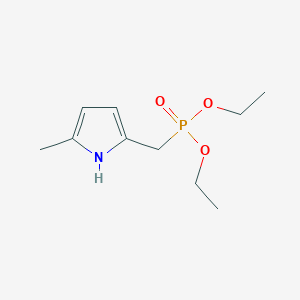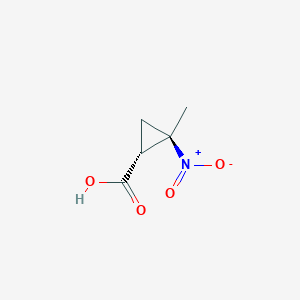![molecular formula C18H18O4 B058468 3-[4-(3-Formylphenoxy)butoxy]benzaldehyde CAS No. 121799-26-6](/img/structure/B58468.png)
3-[4-(3-Formylphenoxy)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-formylphenoxy)butane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.
Major Products Formed
Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.
Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
1,4-Bis(3-formylphenoxy)butane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .
Comparison with Similar Compounds
1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Bis(2-formylphenoxy)butane: Similar structure but with formyl groups at the 2-position of the phenoxy rings.
1,4-Bis(4-formylphenoxy)butane: Formyl groups at the 4-position of the phenoxy rings, leading to distinct chemical and physical properties.
Properties
CAS No. |
121799-26-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
InChI Key |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Synonyms |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















